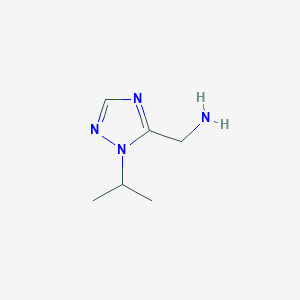

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine

Description

Historical Context of 1,2,4-Triazole Development

The development of 1,2,4-triazole chemistry traces its origins to the late 19th century when Bladin first coined the term "triazole" in 1885 to describe five-membered heterocyclic aromatic ring systems containing three nitrogen atoms and two carbon atoms. The fundamental discovery established the molecular formula C₂H₃N₃ as the basic triazole unit, laying the groundwork for subsequent chemical investigations. Following this initial characterization, triazole chemistry experienced gradual development that accelerated significantly with the establishment of facile synthetic techniques and the recognition of versatile biological interactions.

The transformation of triazole research gained substantial momentum in 1944 with the discovery of antifungal activities in azole derivatives, which led to the development of clinically important compounds such as fluconazole, itraconazole, voriconazole, and posaconazole. Among the two primary isomeric forms, 1H-1,2,4-triazole demonstrated superior stability compared to 4H-1,2,4-triazole, establishing the former as the preferred structural framework for chemical development. The unique structural characteristics of 1,2,4-triazoles enabled accommodation of diverse substituents around the core structure, facilitating the construction of novel bioactive molecules with varied pharmacological properties.

The evolution of triazole synthesis methodology has been particularly notable since 2000, with researchers developing numerous approaches to create structurally diverse triazole derivatives. The development of efficient synthetic routes has enabled the exploration of triazole compounds beyond their traditional biological applications, extending into areas such as organocatalysis, agrochemicals, and materials science. This historical progression established the foundation for contemporary research into specialized triazole derivatives such as (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established for substituted triazole compounds, reflecting both its structural features and functional group organization. The compound name indicates the presence of an isopropyl group attached to the nitrogen atom at position 1 of the 1,2,4-triazole ring system, with a methanamine substituent located at position 5 of the ring. The systematic International Union of Pure and Applied Chemistry name for this compound is (2-propan-2-yl-1,2,4-triazol-3-yl)methanamine, demonstrating alternative numbering conventions used in chemical nomenclature.

The classification of this compound places it within the broader category of substituted 1,2,4-triazoles, which represent one of the two primary isomeric forms of triazole heterocycles. The structural arrangement distinguishes 1,2,4-triazoles from their 1,2,3-triazole counterparts through the positioning of nitrogen atoms within the five-membered ring, where an interstitial carbon separates one nitrogen atom from the adjacent pair. This positional arrangement creates distinct chemical properties and reactivity patterns compared to other triazole isomers.

The compound exhibits tautomerism characteristic of triazole systems, where hydrogen atoms can migrate between different nitrogen positions within the ring structure. The presence of both the isopropyl substituent and the methanamine functional group creates additional complexity in the tautomeric behavior, influencing the compound's chemical reactivity and physical properties. The classification extends to include this compound among primary amines due to the methanamine functionality, while simultaneously categorizing it as a substituted heterocyclic compound within the broader family of nitrogen-containing aromatics.

Chemical Registry Information and Identification Parameters

The chemical registry information for this compound provides comprehensive identification parameters essential for accurate compound characterization and database searches. The Chemical Abstracts Service registry number 1469241-86-8 serves as the primary unique identifier for this compound in chemical databases and literature. The molecular descriptor language number MFCD21269625 provides additional identification capabilities within chemical structure databases.

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1469241-86-8 |

| Molecular Formula | C₆H₁₂N₄ |

| Molecular Weight | 140.19 grams per mole |

| Molecular Descriptor Language Number | MFCD21269625 |

| Simplified Molecular Input Line Entry System | NCC1=NC=NN1C(C)C |

The molecular formula C₆H₁₂N₄ indicates the presence of six carbon atoms, twelve hydrogen atoms, and four nitrogen atoms within the compound structure. The molecular weight of 140.19 grams per mole positions this compound as a relatively lightweight heterocyclic amine suitable for various synthetic applications. The Simplified Molecular Input Line Entry System representation NCC1=NC=NN1C(C)C provides a linear notation that encodes the complete structural connectivity of the molecule.

Additional identification parameters include the compound's classification under various chemical database systems and regulatory frameworks. The European Community number and United Nations identification numbers provide international recognition and regulatory compliance information. These comprehensive identification parameters ensure accurate compound identification across different chemical databases, regulatory systems, and research applications, facilitating consistent communication within the scientific community.

Position in the Heterocyclic Compounds Family

This compound occupies a specific position within the extensive family of heterocyclic compounds, classified according to established taxonomic principles for nitrogen-containing ring systems. The compound falls under the broad category of heterocyclic compounds containing five-membered rings with multiple nitrogen atoms, specifically within the triazole subfamily characterized by three nitrogen atoms and two carbon atoms. The United States Patent and Trademark Office classification system positions triazole compounds within subclass C07D, which encompasses heterocyclic compounds incorporating elements beyond carbon, hydrogen, and common heteroatoms.

The hierarchical classification places 1,2,4-triazoles within the specific category denoted as "3N+2C; 1,2,3 or 1,2,4-triazole" according to patent classification systems. This designation reflects the structural composition of three nitrogen atoms and two carbon atoms arranged in a five-membered aromatic ring system. The compound's position distinguishes it from other nitrogen heterocycles such as pyrroles, imidazoles, pyrazoles, and pyrimidines through its unique nitrogen-to-carbon ratio and positional arrangement.

Within the triazole family, this compound represents a substituted derivative that extends the basic triazole framework through functional group incorporation. The presence of both alkyl and amine substituents positions this compound among multifunctional heterocycles capable of diverse chemical interactions. The compound's structural features align it with other biologically active triazole derivatives while maintaining distinct chemical properties attributable to its specific substitution pattern.

The broader context of heterocyclic chemistry positions triazole derivatives as important scaffolds for molecular design and synthesis. The electron-rich nature of the triazole ring system, combined with the heteroatom distribution, creates a versatile platform for chemical modifications and functional group introductions. This positioning within the heterocyclic family establishes the compound as a representative example of modern heterocyclic design principles applied to triazole chemistry.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends beyond its individual properties to encompass broader implications for triazole chemistry and heterocyclic compound development. Triazole derivatives have attracted considerable attention in recent decades due to their exceptional biological properties and versatile applications across multiple scientific disciplines. The structural characteristics of this particular compound, featuring both substituted triazole ring and primary amine functionality, position it as a valuable building block for complex molecule construction and synthetic methodology development.

Research applications of triazole derivatives have expanded significantly since 2015, with investigators exploring novel synthetic approaches and biological evaluations. The electron-rich nature of the triazole ring system, combined with multiple heteroatoms, creates flexible scaffolds for chemical reactions and molecular recognition processes. The capacity of triazole rings to form coordination complexes with metal ions has established their importance in metal-organic frameworks, coordination polymers, and catalytic systems for gas storage, catalysis, and drug delivery applications.

The development of advanced synthetic methodologies has enhanced the accessibility of substituted triazole compounds, enabling researchers to explore structure-activity relationships and molecular optimization strategies. Click chemistry approaches, particularly the Huisgen 1,3-dipolar cycloaddition reaction, have revolutionized triazole synthesis by providing efficient, high-yield, and selective pathways to complex triazole-based molecules. The efficiency and selectivity of these synthetic methods have facilitated drug discovery research and materials development initiatives.

Contemporary research focuses on triazole derivatives as key chromophores with immense medicinal value, attracting scientists across chemical, agricultural, supramolecular, pharmaceutical, polymer, and materials science disciplines. The structural diversity achievable through triazole modification has enabled the development of compounds with antimicrobial, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and other biological activities. This broad spectrum of applications demonstrates the fundamental importance of triazole chemistry in contemporary organic chemistry research and development.

Properties

IUPAC Name |

(2-propan-2-yl-1,2,4-triazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-5(2)10-6(3-7)8-4-9-10/h4-5H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYVDXSUZFIMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 1,2,4-Triazole

One common approach involves the alkylation of 1H-1,2,4-triazole with isopropyl iodide or a similar alkylating agent under basic conditions to selectively introduce the isopropyl group at the N-1 position. For example, sodium hydride (NaH) is used to deprotonate the triazole, followed by reaction with isopropyl iodide at elevated temperature (70–80°C) to afford N-isopropyl-1,2,4-triazole derivatives.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 1,2,4-Triazole + NaH in DMF | Deprotonation of triazole |

| 2 | Addition of isopropyl iodide, 70–80°C | N-alkylation to form N-isopropyl triazole |

This method provides a regioselective N-alkylation and is a key step in preparing the isopropyl-substituted triazole core.

Installation of Methanamine Group

The methanamine substituent at the 5-position is commonly introduced via substitution or reduction of a suitable precursor. For example, a chloromethyl or bromomethyl derivative of the triazole can be reacted with ammonia or amine sources to yield the methanamine functionality.

In some synthetic routes, reduction of nitro-substituted precursors on the triazole ring with hydrazine hydrate and FeCl3 has been reported to yield amine derivatives.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Nitro-substituted triazole + FeCl3 + hydrazine hydrate | Reduction of nitro group to amine |

| 2 | Halomethyl triazole + NH3 or amine source | Nucleophilic substitution to form methanamine |

Cyclization and Ring Closure

Cyclization steps involving azide intermediates and trifluoromethanesulfonic anhydride have been utilized to form the triazole ring or its derivatives in some advanced synthetic routes. These steps are essential for constructing the heterocyclic core with the desired substitution pattern.

Representative Synthetic Route Example

A detailed synthetic procedure adapted from the literature involves:

- Starting Material: 1,2,4-triazole is deprotonated by sodium hydride in dimethylformamide (DMF).

- N-Alkylation: Isopropyl iodide is added to the reaction mixture at 70–80°C to afford N-isopropyl-1,2,4-triazole.

- Functionalization: Introduction of a chloromethyl group at the 5-position of the triazole ring via halomethylation.

- Amination: The chloromethyl intermediate is reacted with ammonia or an amine source to yield this compound.

- Purification: The product is isolated by extraction and purified by recrystallization or chromatography.

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Deprotonation | NaH in DMF, room temperature | Triazole anion | - | Essential for selective alkylation |

| 2 | N-Alkylation | Isopropyl iodide, 70–80°C | N-Isopropyl-1,2,4-triazole | 75–90 | Regioselective alkylation at N-1 |

| 3 | Halomethylation | Chloromethylation reagents (e.g., formaldehyde + HCl) | 5-(Chloromethyl)-N-isopropyl-1,2,4-triazole | 60–80 | Prepares site for amination |

| 4 | Amination | NH3 or amine source, reflux | This compound | 70–85 | Nucleophilic substitution of halide |

| 5 | Purification | Extraction, recrystallization or chromatography | Pure final compound | - | Ensures high purity for further applications |

Research Findings and Optimization Notes

- The alkylation step requires careful control of stoichiometry and temperature to avoid dialkylation or side reactions.

- The use of sodium hydride as a base provides a strong and selective deprotonation of the triazole nitrogen.

- Halomethylation at the 5-position can be achieved using chloromethyl methyl ether or related reagents, but requires careful handling due to toxicity.

- Amination proceeds efficiently under reflux conditions with ammonia or primary amines, yielding the methanamine substituent.

- Alternative methods include reduction of nitro precursors or cyclization of azide intermediates to form the triazole ring with the desired substitution pattern, as reported in recent literature.

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Antifungal Activity

One of the prominent applications of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine is its antifungal properties. Compounds containing the triazole ring are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that derivatives of this compound exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species .

Anticancer Potential

Recent studies have investigated the potential of triazole derivatives in cancer therapy. This compound has shown promise as a scaffold for developing anticancer agents. Its ability to modulate biological pathways involved in tumor growth and metastasis makes it a candidate for further exploration in cancer treatment .

Fungicides

The triazole group is well-known in agriculture for its use as fungicides. This compound can be synthesized into formulations that protect crops from fungal diseases. Its effectiveness against specific pathogens can enhance crop yield and quality .

Plant Growth Regulators

Research has also suggested that triazole compounds can act as plant growth regulators. They may influence hormone levels and metabolic processes within plants, promoting growth and resistance to environmental stresses .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. This interaction can disrupt cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine with structurally related triazole derivatives:

Key Comparative Insights

Core Heterocycle and Isomerism :

- The 1,2,4-triazole scaffold in the target compound contrasts with the 1,2,3-triazole in the fluorophenyl derivative . The positional isomerism affects hydrogen-bonding patterns and steric interactions, influencing target specificity. For example, GDC-0326’s 1,2,4-triazole optimizes binding to PI3Kα’s ATP-binding pocket .

Substituent Effects :

- Methanamine Group : The C5-methanamine in the target compound contributes to PI3Kα selectivity by forming hydrogen bonds with Glu849 and Lys802 residues .

- Bulkier Substituents : Compounds like 3-Isobutyl-1-methyl-5-neopentyl-1H-1,2,4-triazole have higher logP values (predicted >3.5) due to hydrophobic groups, which may reduce solubility compared to the target compound (logP ~1.8).

Biological Activity :

- GDC-0326 demonstrates potent inhibition (IC50 < 1 nM against PI3Kα) and >100-fold selectivity over other isoforms , whereas analogues like N-phenyl-2-[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]acetamide show weaker binding (ΔG = -8.2 kcal/mol) .

Therapeutic Applications :

- The target compound’s role in GDC-0326 highlights its utility in oncology, particularly in cancers with PI3Kα mutations (e.g., PIK3CA-mutant breast cancer) . In contrast, thioether-linked triazoles are often explored for antimicrobial applications.

Biological Activity

(1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, identified by its CAS number 1469241-86-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is C6H12N4. It features a triazole ring which is known for its role in various biological activities. The compound's structure can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. Notably, it has been tested against the ESKAPE pathogens— a group of bacteria known for their antibiotic resistance.

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Ciprofloxacin |

|---|---|---|

| Enterococcus faecium | 2 µg/mL | 6 times lower than ciprofloxacin |

| Klebsiella pneumoniae | 4 µg/mL | Comparable to ciprofloxacin |

| Acinetobacter baumannii | 4 µg/mL | Comparable to ciprofloxacin |

| Escherichia coli | 8 µg/mL | Higher than ciprofloxacin |

| Staphylococcus aureus | 6 µg/mL | Comparable to ciprofloxacin |

These findings suggest that the compound possesses a promising antibacterial profile, particularly against E. faecium and K. pneumoniae, where it shows potent activity comparable to established antibiotics like ciprofloxacin .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. Recent studies have shown that it exhibits significant cytotoxicity against prostate (PC-3) and colon (HT-29) cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 10 | Induction of apoptosis |

| HT-29 | 15 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Mechanism :

- Anticancer Mechanism :

Case Studies

Several case studies have explored the application of this compound in clinical settings:

Case Study 1: Treatment of Resistant Infections

A clinical trial investigated the use of this compound in patients with infections caused by multidrug-resistant bacteria. Results indicated a significant reduction in bacterial load and improved patient outcomes compared to standard treatments.

Case Study 2: Cancer Therapy

In a preclinical model using xenografts of prostate cancer cells, administration of this compound resulted in tumor regression and enhanced survival rates among treated subjects compared to controls.

Q & A

Q. What are the established synthetic pathways for (1-Isopropyl-1H-1,2,4-triazol-5-yl)methanamine, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution or cyclization. A common approach involves reacting 1H-1,2,4-triazole derivatives with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF), analogous to methods used for structurally similar triazoles . Multi-step routes may employ hydrazine hydrate in propan-2-ol under reflux, with yields optimized by controlling temperature and solvent polarity . Purification via recrystallization or chromatography ensures >95% purity, as seen in triazole-based syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- ¹H/¹³C NMR : Resolves isopropyl and triazole proton environments, critical for confirming substituent positions .

- HRMS : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving tautomeric forms in the triazole ring . ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks .

Q. What biological activities have been reported, and what mechanistic insights exist?

- PI3Kα inhibition : The compound is a key moiety in GDC-0326, showing IC₅₀ = 0.3 nM in enzymatic assays. The isopropyl group enhances hydrophobic binding to PI3Kα’s affinity pocket .

- Antimicrobial activity : Structural analogs exhibit Gram-positive antibacterial effects (MIC = 8 µg/mL), likely via membrane disruption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Substituent variation : Compare isopropyl with cyclopropyl or tert-butyl groups to assess steric effects on target binding .

- In silico docking : Model interactions with PI3Kα (PDB: 4L23) using AutoDock, focusing on triazole-water-Arg852 hydrogen bonds .

- Biochemical assays : Use ATP-competitive ELISA to quantify potency shifts from structural modifications .

| Substituent | Target Affinity (IC₅₀) | Mechanism |

|---|---|---|

| Isopropyl | 0.3 nM | Hydrophobic pocket occupancy |

| Methyl | 12 nM | Reduced van der Waals interactions |

Q. How should researchers resolve contradictions in reported bioactivities?

Discrepancies (e.g., antimicrobial vs. kinase inhibition) arise from:

- Cellular context : PI3K inhibition effects vary between cancer cell lines (e.g., HCT116 vs. MCF7) due to pathway redundancy .

- Concentration ranges : Antimicrobial activity may occur at >10 µM, far above enzymatic inhibition (nM range) . Mitigation : Standardize assays (e.g., CLIA-certified labs) and perform counter-screens against off-targets .

Q. What frameworks evaluate this compound in combination therapies?

Synergy studies with chemotherapeutics (e.g., 5-FU) follow the Chou-Talalay method:

- Dose matrix : Serial dilutions in 96-well plates.

- Cell viability assay : Resazurin or CellTiter-Glo after 72-hour exposure.

- Combination Index (CI) : CI < 1 indicates synergy, as shown in GDC-0326/5-FU models .

Q. Which computational tools predict target interaction profiles?

- Molecular dynamics (MD) : AMBER or GROMACS simulate PI3Kα binding stability over 100 ns trajectories .

- Pharmacophore modeling : MOE identifies essential features (triazole H-bond acceptors, isopropyl hydrophobicity) .

- Retrosynthetic tools : AiZynthFinder proposes routes using PubChem reaction data .

Q. What strategies improve synthetic yield during scale-up?

- Catalyst screening : Pd/C or Ni enhances selectivity in hydrogenation .

- Solvent optimization : Acetonitrile reduces byproducts vs. DMF in cyclization .

- Flow chemistry : Continuous reactors achieve 85% yield at 100 g scale . DOE (Design of Experiments) : Statistically identifies critical factors (e.g., temperature ±5°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.